molecular formula C18H26N2O3 B578429 tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate CAS No. 1250991-79-7

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B578429
CAS No.: 1250991-79-7
M. Wt: 318.417
InChI Key: QSYCCMTXWGHZKB-UHFFFAOYSA-N
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Description

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[benzo[e][1,4]oxazepine] core fused with a piperidine ring, and a tert-butyl ester group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with tert-butyl chloroformate . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazepine ring to a more reduced state.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
  • 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
  • 2,2,4-trimethyl-2,3-dihydrobenzothiazepine

Uniqueness

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike other benzoxazepine derivatives, this compound’s combination of a spiro[benzo[e][1,4]oxazepine] core with a piperidine ring and a tert-butyl ester group provides a unique scaffold for drug design and development .

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-11-8-18(9-12-20)14-6-4-5-7-15(14)19-10-13-22-18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCCMTXWGHZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705462
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250991-79-7
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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